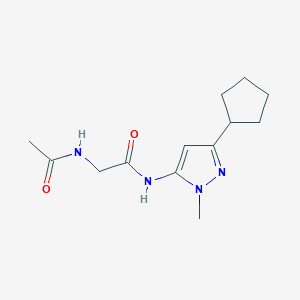![molecular formula C16H19F3N2O3 B7648396 4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648396.png)
4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one, also known as TFP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TFP belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers in various disciplines.
作用机制
The exact mechanism of action of 4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. This compound has been found to increase the levels of serotonin in the brain, which is a neurotransmitter that plays a key role in regulating mood, anxiety, and other cognitive functions.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the regulation of gene expression, and the activation of various signaling pathways. This compound has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one has several advantages for use in laboratory experiments, including its high potency, selectivity, and low toxicity. This compound is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, there are some limitations to the use of this compound in laboratory experiments, including its limited solubility in water and its potential for off-target effects.
未来方向
There are several potential future directions for research on 4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one, including the development of new drugs based on its structure, the investigation of its effects on other neurological disorders, and the exploration of its potential for use in combination therapy with other drugs. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to better understand its biochemical and physiological effects.
合成方法
4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one can be synthesized using a variety of methods, including the reaction of 2-(trifluoromethyl)phenylpiperazine with propionyl chloride, followed by the reaction with sodium ethoxide. Another method involves the reaction of 2-(trifluoromethyl)phenylpiperazine with propionic anhydride, followed by the reaction with sodium methoxide. The synthesis of this compound can also be achieved using a one-pot reaction method, which involves the reaction of 2-(trifluoromethyl)phenylpiperazine with propionic anhydride and sodium methoxide in a single step.
科学研究应用
4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the major areas of interest is the treatment of neurological disorders such as depression, anxiety, and schizophrenia. This compound has been found to exhibit potent antidepressant and anxiolytic effects in animal models, making it a promising candidate for the development of new drugs for the treatment of these disorders.
属性
IUPAC Name |
4-(2-propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c1-2-9-24-10-13(22)21-8-7-20-15(23)14(21)11-5-3-4-6-12(11)16(17,18)19/h3-6,14H,2,7-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGPRFJWJMBKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)N1CCNC(=O)C1C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]-2,2-dimethylpropanoate](/img/structure/B7648318.png)
![Oxolan-3-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7648325.png)
![N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7648327.png)
![3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7648330.png)
![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-(5-fluoropyridin-3-yl)ethanamine](/img/structure/B7648335.png)
![(7-bromo-5-methyl-1-benzofuran-2-yl)-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7648342.png)
![Methyl 2,2-dimethyl-3-[(2-methylpyridin-3-yl)methylamino]propanoate](/img/structure/B7648347.png)
![N,N-dimethyl-3-[(1-methyl-3-phenylpyrazol-4-yl)methylamino]butanamide](/img/structure/B7648350.png)
![N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide](/img/structure/B7648366.png)

![4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide](/img/structure/B7648378.png)
![4-[1-Methyl-4-[[1-(oxolan-3-yl)propylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7648385.png)
![4-(Furan-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648389.png)
![N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-1-propylpyrazole-4-carboxamide](/img/structure/B7648406.png)